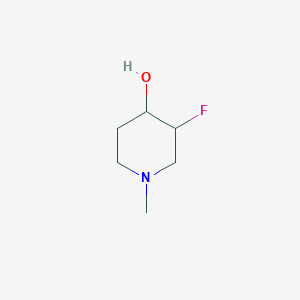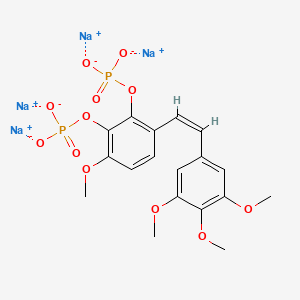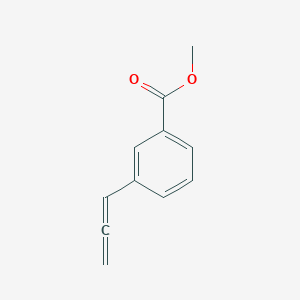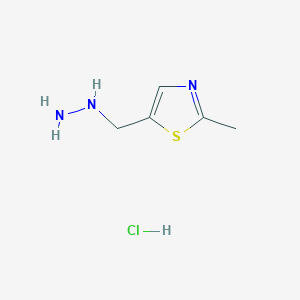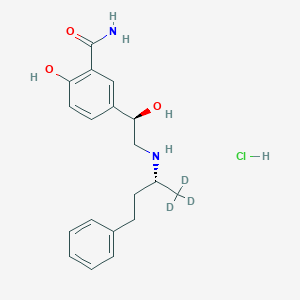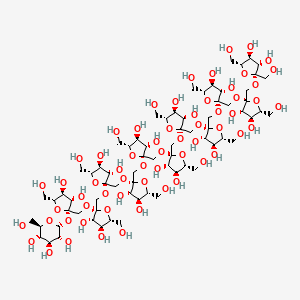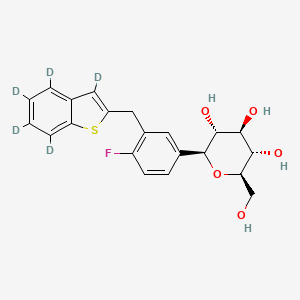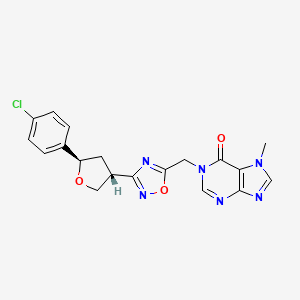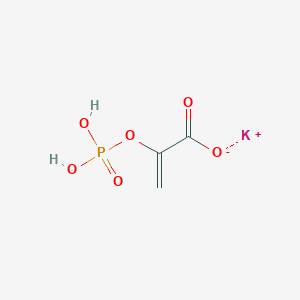
potassium;2-phosphonooxyprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;2-phosphonooxyprop-2-enoate, also known as phosphoenolpyruvate monopotassium salt, is an important biochemical compound. It plays a crucial role in various metabolic pathways, particularly in glycolysis, where it acts as a substrate for the enzyme pyruvate kinase. This compound is integral to energy production in cells and is involved in the synthesis of adenosine triphosphate (ATP).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium;2-phosphonooxyprop-2-enoate typically involves the phosphorylation of pyruvate. This can be achieved through enzymatic methods using pyruvate kinase in the presence of adenosine diphosphate (ADP) and inorganic phosphate. The reaction conditions usually require a buffered aqueous solution at a pH of around 7.5 to 8.5 and a temperature of approximately 25-37°C.
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce phosphoenolpyruvate. The fermentation broth is then subjected to downstream processing, including filtration, concentration, and crystallization, to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions: Potassium;2-phosphonooxyprop-2-enoate undergoes several types of chemical reactions, including:
Phosphorylation: It can donate its phosphate group to other molecules, a key step in many metabolic pathways.
Hydrolysis: The compound can be hydrolyzed to produce pyruvate and inorganic phosphate.
Enzymatic Reactions: It acts as a substrate for various enzymes, including pyruvate kinase and enolase.
Common Reagents and Conditions:
Phosphorylation: Requires ADP and pyruvate kinase.
Hydrolysis: Typically occurs in aqueous solutions under physiological conditions.
Enzymatic Reactions: Specific enzymes and cofactors are required, often in buffered solutions at neutral pH.
Major Products:
Pyruvate: Formed through hydrolysis or enzymatic reactions.
Adenosine triphosphate (ATP): Produced during phosphorylation reactions.
Scientific Research Applications
Potassium;2-phosphonooxyprop-2-enoate has a wide range of applications in scientific research:
Biochemistry: Used to study metabolic pathways and enzyme kinetics.
Medicine: Investigated for its role in metabolic disorders and potential therapeutic applications.
Industrial Biotechnology: Employed in the production of biofuels and bioplastics through microbial fermentation processes.
Agriculture: Explored for its potential to enhance crop yield and stress resistance in plants.
Mechanism of Action
The primary mechanism of action of potassium;2-phosphonooxyprop-2-enoate involves its role as a high-energy phosphate donor. In glycolysis, it donates a phosphate group to ADP, forming ATP and pyruvate. This reaction is catalyzed by the enzyme pyruvate kinase. The compound’s high phosphate group-transfer potential makes it a crucial intermediate in energy metabolism.
Comparison with Similar Compounds
Pyruvate: A key intermediate in several metabolic pathways, including glycolysis and the citric acid cycle.
Adenosine diphosphate (ADP): Involved in energy transfer within cells.
Phosphoglycerate: Another intermediate in glycolysis.
Uniqueness: Potassium;2-phosphonooxyprop-2-enoate is unique due to its high-energy phosphate bond, which is essential for ATP synthesis. Unlike pyruvate, which is a simple three-carbon molecule, this compound contains a phosphate group, making it a critical energy carrier in cellular metabolism.
Properties
Molecular Formula |
C3H4KO6P |
|---|---|
Molecular Weight |
206.13 g/mol |
IUPAC Name |
potassium;2-phosphonooxyprop-2-enoate |
InChI |
InChI=1S/C3H5O6P.K/c1-2(3(4)5)9-10(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/q;+1/p-1 |
InChI Key |
SOSDSEAIODNVPX-UHFFFAOYSA-M |
Canonical SMILES |
C=C(C(=O)[O-])OP(=O)(O)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid](/img/structure/B12431036.png)
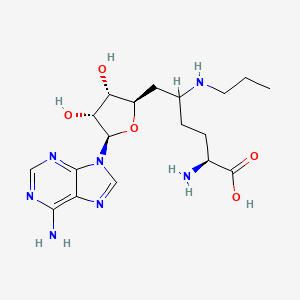
![(4-(6-Benzyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B12431042.png)
![1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea](/img/structure/B12431043.png)
